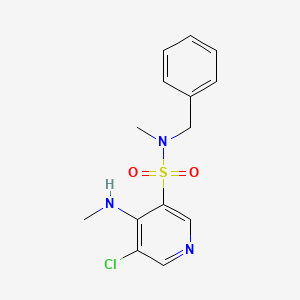
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide is a complex organic compound with the following structural formula:
C14H16ClN3O2S
This compound belongs to the sulfonamide class and contains a pyridine ring substituted with a benzyl group, a chlorine atom, and a methylamino group. Sulfonamides are widely used in medicinal chemistry due to their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins aryl or vinyl boron reagents with aryl or vinyl halides. In this case, boron reagents containing a benzyl group and a chlorine atom can be coupled with a pyridine derivative.
Reaction Conditions:: The Suzuki–Miyaura coupling typically employs palladium catalysts, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃) in a solvent like DMF or toluene. The reaction proceeds under mild conditions, making it suitable for complex molecules.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis. Optimization of reaction conditions, catalyst loading, and purification steps ensures efficient production.
Analyse Chemischer Reaktionen
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide can undergo various reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction of the nitro group or other functional groups is possible.
Substitution: Substitution reactions can occur at the chlorine or benzyl position.
Common reagents include reducing agents (e.g., NaBH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., amines).
Major products depend on the specific reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide finds applications in:
Medicinal Chemistry: It may exhibit antimicrobial, antiviral, or anti-inflammatory properties.
Biological Studies: Researchers use it as a tool compound to study specific pathways or targets.
Industry: It could serve as a building block for other complex molecules.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely interacts with specific enzymes, receptors, or cellular processes, affecting biological functions.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide’s uniqueness lies in its specific substitution pattern and sulfonamide functionality.
Eigenschaften
Molekularformel |
C14H16ClN3O2S |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
N-benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H16ClN3O2S/c1-16-14-12(15)8-17-9-13(14)21(19,20)18(2)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
OUQGABYASYWJMO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=NC=C1S(=O)(=O)N(C)CC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)
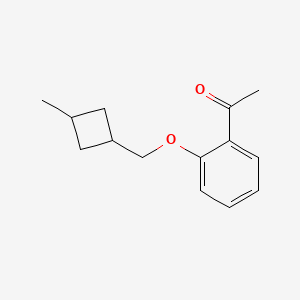
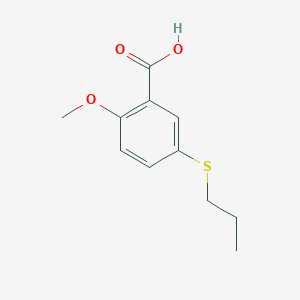
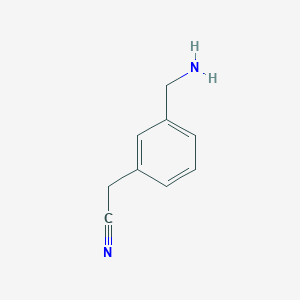
![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)

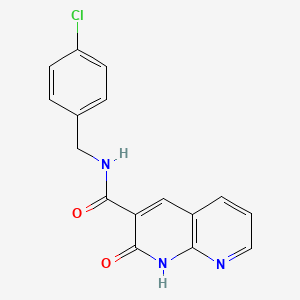
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)

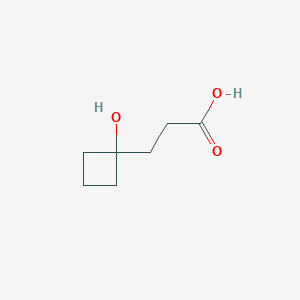
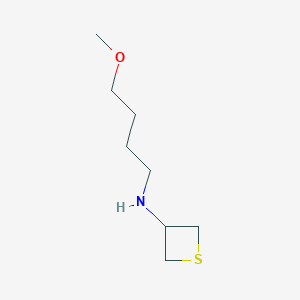
![Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13013265.png)
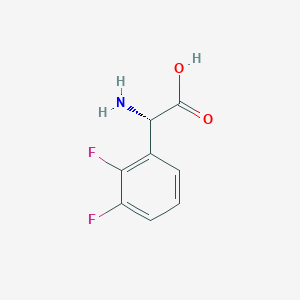
![3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)
